Cas no 34097-50-2 (3-azabicyclo3.2.0heptan-2-one)

3-Azabicyclo[3.2.0]heptan-2-one is a bicyclic lactam compound featuring a fused azetidine and cyclopentane ring system. Its rigid, strained structure makes it a valuable scaffold in medicinal chemistry, particularly for designing bioactive molecules with constrained conformations. The compound's unique bicyclic framework enhances binding affinity and selectivity in drug discovery applications, such as protease inhibitors or CNS-targeting agents. Its lactam functionality allows for further derivatization, enabling the synthesis of diverse analogs. The strained ring system may also impart improved metabolic stability compared to less constrained analogs. This compound serves as a versatile intermediate for pharmaceutical research, offering opportunities to explore novel structure-activity relationships in small-molecule therapeutics.
3-azabicyclo3.2.0heptan-2-one structure
3-azabicyclo3.2.0heptan-2-one structure
Product Name:3-azabicyclo3.2.0heptan-2-one
CAS No:34097-50-2
MF:C6H9NO
MW:111.141761541367
MDL:MFCD19221070
CID:2101734
PubChem ID:13039538
Update Time:2025-05-25

3-azabicyclo3.2.0heptan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-AZABICYCLO[3.2.0]HEPTAN-2-ONE
    • 3-azabicyclo3.2.0heptan-2-one
    • AKOS006358869
    • SCHEMBL3735800
    • 34097-50-2
    • EN300-199678
    • MDL: MFCD19221070
    • Inchi: 1S/C6H9NO/c8-6-5-2-1-4(5)3-7-6/h4-5H,1-3H2,(H,7,8)
    • InChI Key: HZOXLGTZNQCUPO-UHFFFAOYSA-N
    • SMILES: O=C1C2CCC2CN1

Computed Properties

  • Exact Mass: 111.068413911Da
  • Monoisotopic Mass: 111.068413911Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 29.1Ų

3-azabicyclo3.2.0heptan-2-one Pricemore >>

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Additional information on 3-azabicyclo3.2.0heptan-2-one

Comprehensive Overview of 3-azabicyclo[3.2.0]heptan-2-one (CAS No. 34097-50-2): Properties, Applications, and Research Insights

3-azabicyclo[3.2.0]heptan-2-one (CAS No. 34097-50-2) is a bicyclic organic compound featuring a unique nitrogen-containing heterocyclic structure. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile scaffold, which serves as a precursor for bioactive derivatives. The azabicyclo core is a critical motif in drug discovery, often associated with enhanced metabolic stability and target selectivity.

Recent studies highlight the compound's potential in addressing neurodegenerative disorders and antimicrobial resistance, two pressing global health challenges. Researchers are exploring its derivatives as modulators of GABA receptors and enzyme inhibitors, aligning with the growing demand for novel therapeutic agents. The 3-azabicyclo[3.2.0]heptane skeleton also exhibits promise in catalysis and material science, particularly in designing chiral ligands for asymmetric synthesis.

Synthetic routes to 3-azabicyclo[3.2.0]heptan-2-one often involve intramolecular cyclization or ring-closing metathesis, with yields optimized via microwave-assisted techniques—a trending topic in green chemistry. Analytical characterization typically employs NMR spectroscopy and mass spectrometry, while computational studies (e.g., DFT calculations) predict its reactivity patterns. These methodologies resonate with the increasing integration of AI-driven molecular modeling in chemical research.

From an industrial perspective, scalability and cost-effective synthesis remain focal points, driven by the compound's utility in high-value intermediates. Regulatory compliance with REACH and FDA guidelines further underscores its commercial viability. Notably, patent filings related to 3-azabicyclo[3.2.0]heptan-2-one derivatives have surged, reflecting its strategic importance in intellectual property portfolios.

Environmental considerations are also paramount. The compound's biodegradability profile and eco-friendly derivatives align with the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production). This synergy positions 34097-50-2 as a candidate for green chemistry initiatives, a hot topic among ESG-focused investors.

In summary, 3-azabicyclo[3.2.0]heptan-2-one exemplifies the intersection of cutting-edge research and industrial application. Its multifaceted roles—from drug discovery to sustainable chemistry—make it a compelling subject for academia and industry alike. Future directions may explore its nanotechnology applications or bioconjugation strategies, further expanding its scientific footprint.

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